8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of multiple functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available starting materials. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an ethanol solvent at room temperature for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform-ethanol mixture as the eluent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of the piperazine ring allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in its structure allows it to bind to various receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A related compound with similar pharmacological properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with antibacterial activity.
Uniqueness
8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C22H29ClN6O2 |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H29ClN6O2/c1-15(2)13-29-18(24-20-19(29)21(30)26(4)22(31)25(20)3)14-27-8-10-28(11-9-27)17-7-5-6-16(23)12-17/h5-7,12,15H,8-11,13-14H2,1-4H3 |
InChI Key |
AOBOXSGCEGEMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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